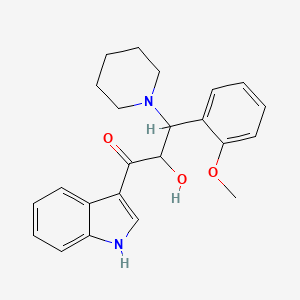![molecular formula C15H9ClN4O B6063516 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized through a multi-step process.
作用機序
The mechanism of action of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is not yet fully understood. However, studies have shown that it acts by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of various enzymes involved in inflammation.
Biochemical and Physiological Effects:
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism in preventing cancer growth. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to produce in large quantities.
将来の方向性
There are several future directions for research involving 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol. One of the potential directions is to study its potential as an anti-viral agent, where it has shown promising results in inhibiting the replication of various viruses. Another potential direction is to study its potential as a neuroprotective agent, where it has shown promising results in reducing neuroinflammation. Additionally, further studies can be conducted to understand the exact mechanism of action of this compound and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer and anti-inflammatory activity make it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.
合成法
The synthesis of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol involves several steps. The first step involves the reaction between 2-aminobenzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-(2-chlorobenzoyl)benzoic acid. The second step involves the reaction between 2-(2-chlorobenzoyl)benzoic acid and thionyl chloride to form 2-(2-chlorobenzoyl)benzoyl chloride. The third step involves the reaction between 2-(2-chlorobenzoyl)benzoyl chloride and 4-amino-5-chloro-2-methoxybenzoic acid in the presence of triethylamine and N,N-dimethylformamide to form 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol.
科学的研究の応用
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has found applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation.
特性
IUPAC Name |
4-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-11-2-1-3-12-13(11)15-18-14(19-20(15)8-17-12)9-4-6-10(21)7-5-9/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWPDTZTIZJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(10-Chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)

![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6063500.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)
![1-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6063508.png)

![(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6063530.png)
![1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6063538.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B6063550.png)